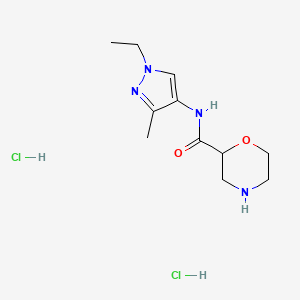
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride
Descripción general
Descripción
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4O2 and its molecular weight is 311.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Pyrazolo Isoindole and Pyrimidine Rings
Morpholine derivatives have been used in the synthesis of complex heterocyclic compounds, such as pyrazolo isoindole and pyrimidine rings. These syntheses involve conversions from phthalic acid derivatives and are significant in the field of organic chemistry (Wolf et al., 2005).
Domino-Reaction for Novel Compounds Synthesis
A novel domino-reaction using morpholine-1-carbothioic acid has been developed to synthesize N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds. This process demonstrates the versatility of morpholine derivatives in creating new chemical entities (Fathalla et al., 2002).
Synthesis of Enantiopure Compounds
Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a significant component in peptidomimetic chemistry, has been synthesized using morpholine derivatives. This showcases the application in synthesizing optically pure compounds (Sladojevich et al., 2007).
Pharmacological and Biological Studies
Antiobesity Activity
Morpholine derivatives have shown promise in pharmacological research, particularly in the development of compounds with significant antiobesity activity related to CB1 receptor antagonism. This includes the synthesis and evaluation of diaryl dihydropyrazole-3-carboxamides (Srivastava et al., 2007).
Antihypoxic and Antioxidant Activity
Certain morpholine derivatives exhibit high antihypoxic effects and potential antioxidant properties. This indicates their possible use in pharmacological applications for conditions related to hypoxia (Ukrainets et al., 2014).
Antiglaucoma Activity
Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, including morpholine derivatives, have shown antiglaucoma activity. They have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential in treating glaucoma (Kasımoğulları et al., 2010).
Propiedades
IUPAC Name |
N-(1-ethyl-3-methylpyrazol-4-yl)morpholine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.2ClH/c1-3-15-7-9(8(2)14-15)13-11(16)10-6-12-4-5-17-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVKKGRSHUKUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



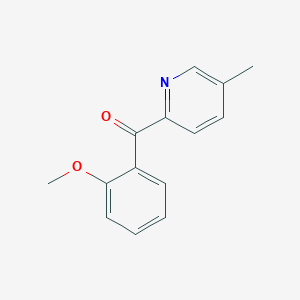
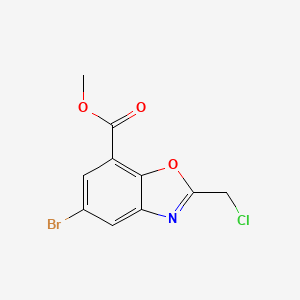
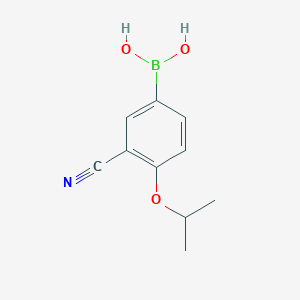
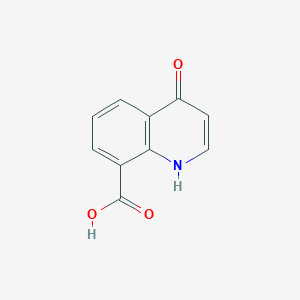
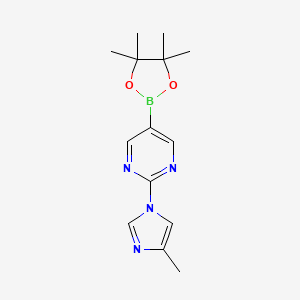
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
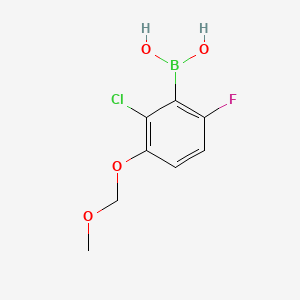
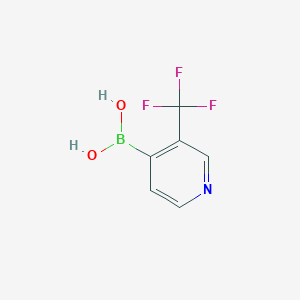

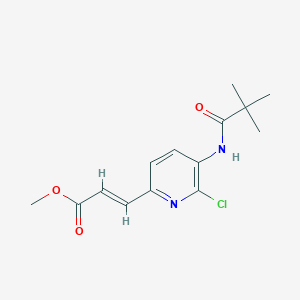
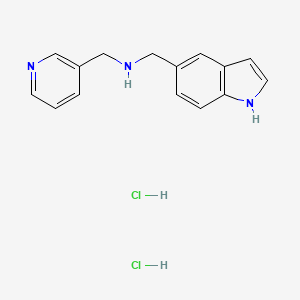
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)
